N-(1-benzyl-1H-pyrazol-5-yl)-7-bromo-4-oxo-4H-chromene-2-carboxamide
Description
Systematic Breakdown of the IUPAC Name
The IUPAC name N-(1-benzyl-1H-pyrazol-5-yl)-7-bromo-4-oxo-4H-chromene-2-carboxamide is derived through a hierarchical analysis of its components:
Chromene Core :
- The parent structure is 4H-chromene, a bicyclic system comprising a benzene ring fused to a pyran ring.
- Substituents:
Pyrazole Substituent :
- 1-Benzyl-1H-pyrazol-5-yl: A pyrazole ring with:
- A benzyl group (-CH2C6H5) at position 1.
- The 1H designation indicates the tautomeric form where the hydrogen resides on the nitrogen at position 1.
- 1-Benzyl-1H-pyrazol-5-yl: A pyrazole ring with:
Linkage :
Table 1: IUPAC Name Component Analysis
Comparative Analysis with Related Structures
The carboxamide linker distinguishes this compound from simpler chromene-pyrazole hybrids. For instance, ethyl 4-oxo-4H-chromene-2-carboxylate retains an ester group at position 2, whereas the subject molecule replaces this with an amide to enhance hydrogen-bonding capacity. Similarly, 7-bromo-4-oxo-4H-chromene-2-carboxylic acid serves as a synthetic precursor, highlighting the strategic substitution of the hydroxyl group with a pyrazole-containing amine.
Properties
Molecular Formula |
C20H14BrN3O3 |
|---|---|
Molecular Weight |
424.2 g/mol |
IUPAC Name |
N-(2-benzylpyrazol-3-yl)-7-bromo-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H14BrN3O3/c21-14-6-7-15-16(25)11-18(27-17(15)10-14)20(26)23-19-8-9-22-24(19)12-13-4-2-1-3-5-13/h1-11H,12H2,(H,23,26) |
InChI Key |
CJSUWNLQTPJLKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-7-bromo-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common route includes the formation of the pyrazole ring followed by the introduction of the chromene structure and the carboxamide group. The reaction conditions often involve the use of solvents like toluene and catalysts such as acetic acid. For example, a mixture of 1-benzyl-1H-pyrazol-5-amine and ethyl 3-cyclopropyl-3-oxopropanoate in toluene, heated to reflux, can be a step in the synthesis .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-pyrazol-5-yl)-7-bromo-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions can vary widely but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that N-(1-benzyl-1H-pyrazol-5-yl)-7-bromo-4-oxo-4H-chromene-2-carboxamide exhibits potent antimicrobial activity against various bacterial strains. The compound's mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against common pathogens, revealing significant inhibitory effects. The results are summarized in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 12.5 | Effective against Gram-positive bacteria |
| Escherichia coli | 25 | Moderate activity against Gram-negative bacteria |
| Candida albicans | 15 | Effective antifungal properties |
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it induces apoptosis in cancer cells and inhibits tumor growth.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that this compound selectively targets cancer cells while sparing normal cells. The cytotoxicity data is outlined below:
| Cell Line | IC50 (µM) | Selectivity Index | Notes |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 10 | 5 | Selective towards breast cancer cells |
| HeLa (Cervical Cancer) | 15 | 3 | Moderate selectivity |
| A549 (Lung Cancer) | 20 | 2 | Lower selectivity |
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-7-bromo-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues from Pyrazole-Carboxamide Series ()
The synthesis of pyrazole-carboxamide derivatives, such as compounds 3a–3p (e.g., 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide, 3a), shares synthetic methodology with the target compound. Key differences and similarities include:
Core Structure and Substituents
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| Target Chromene Derivative | Chromene | 7-Bromo, benzyl-pyrazole carboxamide | ~450 (estimated) | N/A |
| 3a | Pyrazole | 5-Chloro, 4-cyano, phenyl groups | 403.1 | 133–135 |
| 3b | Pyrazole | 5-Chloro, 4-cyano, 4-chlorophenyl | 437.1 | 171–172 |
| 3d | Pyrazole | 5-Chloro, 4-cyano, 4-fluorophenyl | 421.0 | 181–183 |
- Substituent Effects: The target’s 7-bromo group increases molecular weight and lipophilicity compared to 3a–3p’s chloro substituents. Bromine’s larger atomic radius may enhance steric hindrance or alter binding interactions in biological targets.
Comparison with Thiazolidinone Derivatives ()
NAT-1 and NAT-2 (Figure 1 in ) are nicotinamide derivatives with thiazolidinone cores. Key contrasts include:
| Compound | Core Structure | Key Substituents | Potential Bioactivity |
|---|---|---|---|
| Target Chromene Derivative | Chromene | Bromo, benzyl-pyrazole | Hypothesized kinase inhibition |
| NAT-1 | Thiazolidinone | Methoxy-phenyl | Antioxidant, anti-inflammatory |
| NAT-2 | Thiazolidinone | Di-tert-butyl-hydroxy-phenyl | Enhanced antioxidant activity |
- Heterocyclic Influence: Thiazolidinones (NAT-1/NAT-2) contain sulfur and nitrogen, enabling hydrogen bonding and polar interactions distinct from the chromene’s oxygen-dominated system.
Biological Activity
N-(1-benzyl-1H-pyrazol-5-yl)-7-bromo-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHBrNO
- Molar Mass : 424.25 g/mol
- Density : 1.54 g/cm³ (predicted)
- pKa : 12.73 (predicted)
These properties suggest that the compound may exhibit a range of interactions with biological targets, influenced by its molecular structure.
1. Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit potent antitumor properties. The compound's structure allows it to interact with key oncogenic pathways, particularly through inhibition of BRAF(V600E), a common mutation in various cancers. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, enhancing its potential as an anticancer agent .
2. Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives has been well-documented. This compound exhibits significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This suggests a potential therapeutic application in treating inflammatory diseases .
3. Antimicrobial Properties
Emerging data indicate that this compound also possesses antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death, similar to other pyrazole derivatives .
Structure-Activity Relationship (SAR)
The biological activities of this compound can be attributed to specific structural features:
| Structural Feature | Activity |
|---|---|
| Bromine Substituent | Enhances cytotoxicity in cancer cells |
| Pyrazole Ring | Critical for interaction with target proteins |
| Carboxamide Group | Facilitates hydrogen bonding with biological targets |
Studies have shown that modifications to these structural components can significantly alter the compound's efficacy and selectivity against various biological targets .
Case Studies
-
Breast Cancer Treatment
A study explored the effects of this compound in MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated a significant reduction in cell viability, particularly when combined with doxorubicin, suggesting a synergistic effect that could enhance therapeutic outcomes in resistant cancer subtypes . -
Inflammatory Disease Models
In animal models of inflammation, administration of this compound resulted in decreased levels of inflammatory markers and improved clinical scores compared to control groups. These findings support its potential use as an anti-inflammatory agent in clinical settings .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(1-benzyl-1H-pyrazol-5-yl)-7-bromo-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized for yield improvement?
- Methodology :
- Step 1 : Coupling reactions using carbodiimide reagents (e.g., EDCI/HOBt) in polar aprotic solvents like DMF under nitrogen atmosphere, as detailed in multi-step protocols for pyrazole-chromene hybrids .
- Step 2 : Monitor reaction progress via TLC and purify using column chromatography (e.g., PE:EA = 8:1) or recrystallization from ethanol .
- Optimization : Adjust equivalents of triethylamine (base) and reaction time (30 min–24 hrs) to balance yield and purity. Statistical experimental design (e.g., factorial design) can systematically optimize variables like temperature and solvent volume .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be analyzed?
- Techniques :
- NMR : Analyze aromatic proton environments (δ 7.2–8.1 ppm for benzyl/chromene protons) and carbonyl signals (δ ~165–170 ppm for C=O) .
- IR : Confirm C=O (1650–1700 cm⁻¹) and Br-C (550–600 cm⁻¹) stretches .
- MS (ESI) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine .
Advanced Research Questions
Q. How can factorial design methodologies be applied to optimize the synthesis of this compound in multi-step reactions?
- Approach :
- Variables : Temperature, catalyst loading, solvent polarity, and reaction time.
- Levels : Test 2–3 levels per variable (e.g., 25°C vs. 80°C for cyclization).
- Example Table :
| Variable | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 25 | 80 | 60 |
| EDCI Equivalents | 1.0 | 1.5 | 1.2 |
| Reaction Time | 2 hrs | 24 hrs | 12 hrs |
- Outcome : Maximize yield (68–80%) while minimizing side products .
Q. What strategies resolve contradictions in biological activity data observed across studies involving analogs of this compound?
- Strategies :
- Comparative Assays : Use standardized cell lines (e.g., HeLa for anticancer activity) and control compounds to normalize activity metrics .
- Structural Analysis : Correlate substituent effects (e.g., bromine position on chromene) with activity using QSAR models .
- Data Validation : Cross-check purity (>95% via HPLC) and confirm target engagement via kinase inhibition assays .
Q. How can computational modeling predict interaction mechanisms of this compound with biological targets like protein kinases?
- Methods :
- Molecular Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets of kinases (e.g., EGFR), prioritizing hydrogen bonds with chromene C=O and hydrophobic interactions with benzyl groups .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking results .
Q. What are critical considerations in designing SAR studies for derivatives of this compound?
- Design Principles :
- Core Modifications : Vary substituents on the benzyl group (e.g., electron-withdrawing vs. donating groups) and chromene (e.g., Br vs. Cl at position 7) to assess activity trends .
- Biological Testing : Prioritize assays relevant to hypothesized mechanisms (e.g., apoptosis assays for anticancer activity) .
- Data Integration : Use cheminformatics tools (e.g., Schrödinger’s Canvas) to map substituent effects to IC₅₀ values .
Data Contradiction Analysis
- Case Study : Discrepancies in reported IC₅₀ values for kinase inhibition may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
